molecular formula C11H19NO B12904129 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone

Cat. No.: B12904129
M. Wt: 181.27 g/mol
InChI Key: KJXHJTUQWASDTO-GHMZBOCLSA-N
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Description

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is a heterocyclic compound that features a seven-membered ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cycloheptanone derivative with an amine, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is unique due to its seven-membered ring fused with a pyrrolidine ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-[(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrol-1-yl]ethanone

InChI

InChI=1S/C11H19NO/c1-9(13)12-8-7-10-5-3-2-4-6-11(10)12/h10-11H,2-8H2,1H3/t10-,11-/m1/s1

InChI Key

KJXHJTUQWASDTO-GHMZBOCLSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]2[C@H]1CCCCC2

Canonical SMILES

CC(=O)N1CCC2C1CCCCC2

Origin of Product

United States

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